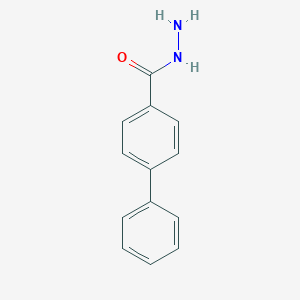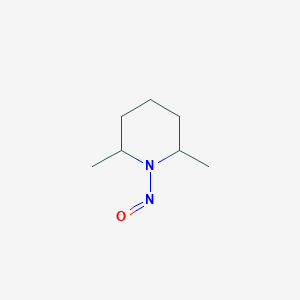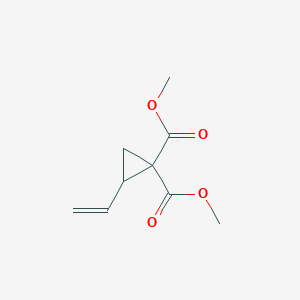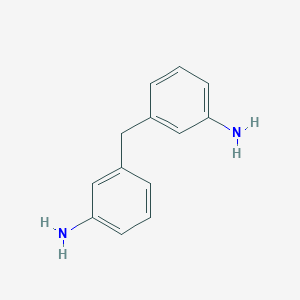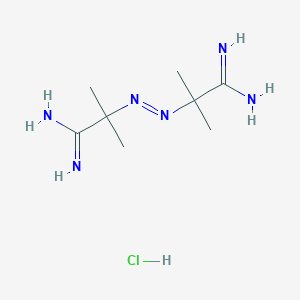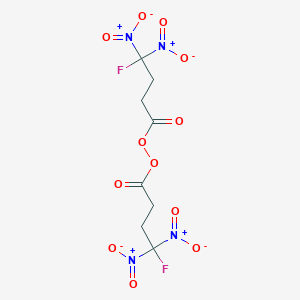
Bis(4-fluoro-4,4-dinitrobutyryl) peroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-fluoro-4,4-dinitrobutyryl) peroxide, commonly known as BDNBP, is a chemical compound with the molecular formula C8H6F2N4O8. It is a highly explosive and sensitive compound that is widely used in the field of scientific research. BDNBP is known for its ability to release free radicals, which makes it an important reagent in various chemical reactions.
Wirkmechanismus
BDNBP releases free radicals when it is exposed to heat or light. These free radicals are highly reactive and can initiate various chemical reactions. BDNBP is known for its ability to initiate polymerization reactions, which makes it an important reagent in the field of polymer chemistry. The mechanism of action of BDNBP is complex and is still being studied by scientists.
Biochemische Und Physiologische Effekte
BDNBP is a highly toxic and explosive compound that can cause serious health problems if it is not handled properly. Exposure to BDNBP can cause skin irritation, respiratory problems, and other health problems. BDNBP is not intended for use in drug formulations or medical applications.
Vorteile Und Einschränkungen Für Laborexperimente
BDNBP is a highly sensitive and reactive compound that is widely used in the field of scientific research. Its ability to release free radicals makes it an important reagent in various chemical reactions. However, BDNBP is also highly explosive and can pose a serious safety risk if it is not handled properly. Scientists must take appropriate safety precautions when working with BDNBP to minimize the risk of accidents.
Zukünftige Richtungen
There are many potential future directions for the study of BDNBP. One area of interest is the development of safer and more efficient synthesis methods for BDNBP. Another area of interest is the study of the mechanism of action of BDNBP and its potential applications in various fields such as materials science and nanotechnology. Additionally, the development of new applications for BDNBP in the field of scientific research is an area of ongoing research. Overall, BDNBP is a highly useful compound that has many potential applications in various fields of scientific research.
Synthesemethoden
BDNBP can be synthesized by reacting 4-fluoro-4,4-dinitrobutyric acid with hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out in a solvent such as acetic acid or acetonitrile. The resulting compound is a white crystalline solid that is highly sensitive to heat, shock, and friction.
Wissenschaftliche Forschungsanwendungen
BDNBP is widely used in scientific research as a reagent for the synthesis of other compounds. It is also used as a radical initiator in various polymerization reactions. BDNBP is known for its ability to release free radicals, which makes it an important reagent in the field of organic synthesis. It is also used as a sensitizing agent in the detection of latent fingerprints.
Eigenschaften
CAS-Nummer |
18370-59-7 |
|---|---|
Produktname |
Bis(4-fluoro-4,4-dinitrobutyryl) peroxide |
Molekularformel |
C8H8F2N4O12 |
Molekulargewicht |
390.17 g/mol |
IUPAC-Name |
(4-fluoro-4,4-dinitrobutanoyl) 4-fluoro-4,4-dinitrobutaneperoxoate |
InChI |
InChI=1S/C8H8F2N4O12/c9-7(11(17)18,12(19)20)3-1-5(15)25-26-6(16)2-4-8(10,13(21)22)14(23)24/h1-4H2 |
InChI-Schlüssel |
GPQSXSSHVILAPU-UHFFFAOYSA-N |
SMILES |
C(CC([N+](=O)[O-])([N+](=O)[O-])F)C(=O)OOC(=O)CCC([N+](=O)[O-])([N+](=O)[O-])F |
Kanonische SMILES |
C(CC([N+](=O)[O-])([N+](=O)[O-])F)C(=O)OOC(=O)CCC([N+](=O)[O-])([N+](=O)[O-])F |
Andere CAS-Nummern |
18370-59-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



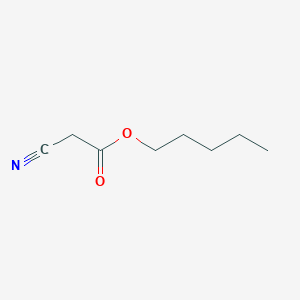
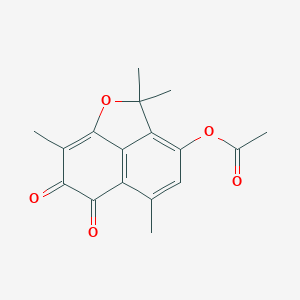
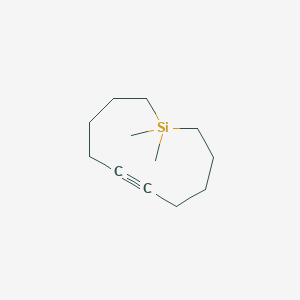
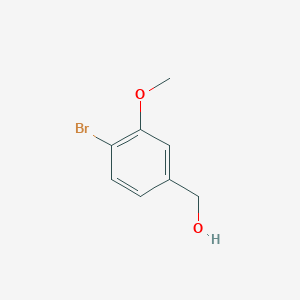
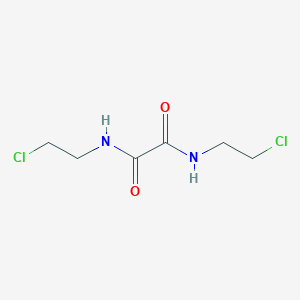
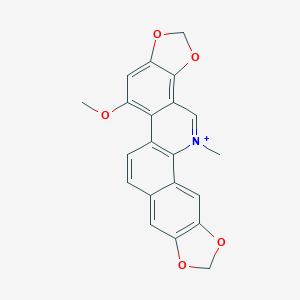
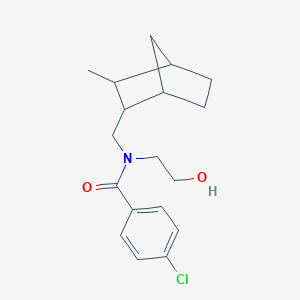
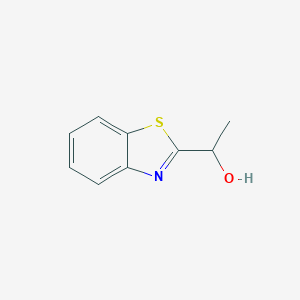
![Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate](/img/structure/B96671.png)
